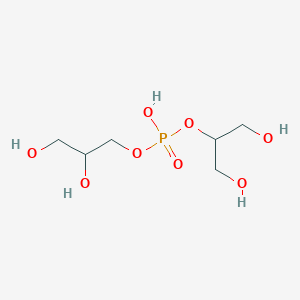![molecular formula C21H16ClNO4 B234698 N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B234698.png)
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as AG-1478, and it is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Applications De Recherche Scientifique
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various research fields. One of the major applications of this compound is in cancer research. It has been shown to inhibit the growth of cancer cells by targeting the EGFR tyrosine kinase, which is overexpressed in many types of cancer. This compound has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of protein kinases that are involved in the pathogenesis of these diseases.
Mécanisme D'action
The mechanism of action of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide involves the inhibition of the EGFR tyrosine kinase. This kinase is involved in the regulation of cell growth and proliferation, and its overexpression is associated with the development and progression of many types of cancer. By inhibiting the activity of this kinase, this compound can inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of the EGFR tyrosine kinase and its downstream signaling pathways, which are involved in the regulation of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide in lab experiments is its potent inhibitory activity against the EGFR tyrosine kinase. This compound is also highly selective for this kinase, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide. One of the major directions is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another direction is the investigation of the potential applications of this compound in other research fields, such as neurodegenerative diseases and inflammation. Additionally, the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound in vivo is also an important future direction.
Méthodes De Synthèse
The synthesis of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide involves several steps. The first step involves the reaction of 4-chlorobenzaldehyde with 2-hydroxybenzyl alcohol in the presence of a base to form 4-chloro-2-[hydroxy(phenyl)methyl]phenol. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent to form the final product, this compound.
Propriétés
Formule moléculaire |
C21H16ClNO4 |
|---|---|
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H16ClNO4/c22-15-7-8-17(16(11-15)20(24)13-4-2-1-3-5-13)23-21(25)14-6-9-18-19(10-14)27-12-26-18/h1-11,20,24H,12H2,(H,23,25) |
Clé InChI |
HRHSRZQPUDFDNF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(C4=CC=CC=C4)O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



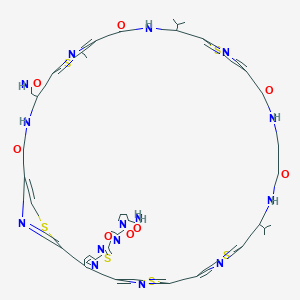
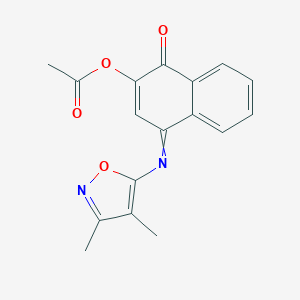
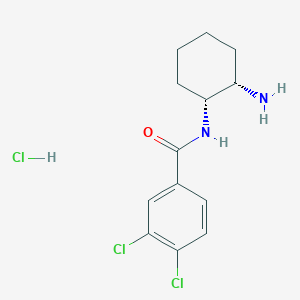
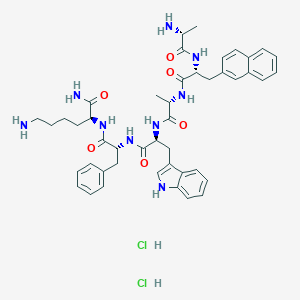
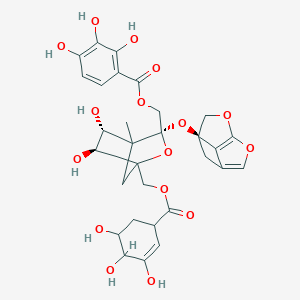
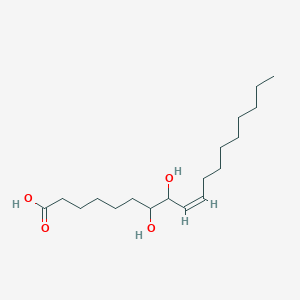
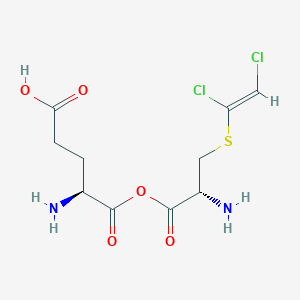
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)
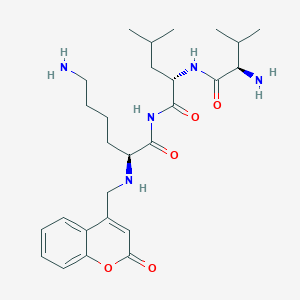
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)
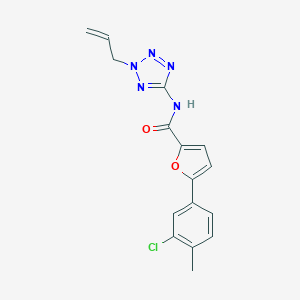
![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B234729.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)
